2-(2-Methoxyphenyl)thiazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJOKSJGDFDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961209 | |
| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40790-78-1 | |
| Record name | Thiazolidine, 2-(o-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyphenyl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2 2 Methoxyphenyl Thiazolidine and Its Derivatives
Advanced Synthetic Approaches and One-Pot Reactions for Thiazolidine (B150603) Derivatives
To improve efficiency, yield, and environmental friendliness, advanced synthetic methods, including catalyzed and one-pot reactions, have been developed for the synthesis of the thiazolidine scaffold.
The synthesis of thiazolidine derivatives is often facilitated by acid or base catalysis.
Acid-Catalyzed Synthesis: Acid catalysts are frequently used in the Knoevenagel condensation reaction to produce 5-arylidene-thiazolidinediones. For example, the synthesis of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones involves the reaction of thiazolidine-2,4-dione with a substituted aromatic benzaldehyde (B42025) and morpholine (B109124) in the presence of a catalytic amount of concentrated hydrochloric acid. nih.gov Lewis acids have also been employed in domino ring-opening cyclization reactions to synthesize various thiazolidine derivatives. nih.gov
Base-Catalyzed Synthesis: Base catalysis is also common, particularly for Knoevenagel condensations. Piperidine is an optimal catalyst for producing 5-(substituted benzylidene)-thiazolidinedione derivatives. nih.gov Other bases such as NaOH, pyridine (B92270), and DBU have been used in the one-pot, four-component condensation and cyclization of benzaldehydes, hydrazine, α-haloketones, and allyl isothiocyanate to yield thiazolidin-4-one derivatives. nih.gov A series of 5-substituted thiazolidine-2,4-dione derivatives were synthesized via a base-catalyzed Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with various aldehydes. e3s-conferences.org
| Catalysis Type | Reaction Example | Catalyst | Product Type |
| Acid | Thiazolidine-2,4-dione, benzaldehyde, morpholine | Conc. HCl | 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones nih.gov |
| Base | 1,3-Thiazolidine-2,4-dione, aromatic aldehyde | Piperidine | 5-Arylidene-thiazolidinediones nih.gov |
| Base | Benzaldehydes, hydrazine, α-haloketones, allyl isothiocyanate | NaOH, Pyridine, DBU | Thiazolidin-4-one derivatives nih.gov |
Specific catalysts have been developed to enhance the synthesis of thiazolidine derivatives, offering mild reaction conditions and high yields.
1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as an effective catalyst for these transformations. A DABCO-catalyzed protocol has been reported for the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines. bohrium.comacs.orgnih.gov This method is notable for its low catalyst loading, operation at ambient temperature, and solvent-free conditions, providing good to excellent yields. acs.org The proposed mechanism involves a nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by a DABCO-mediated proton abstraction to form a dithiocarbamate (B8719985) anion, which then undergoes cyclization. acs.org
DABCO-based ionic liquids have also been synthesized and used as efficient and reusable catalysts for the one-pot, three-component synthesis of 1,3-thiazolidin-4-ones in an aqueous medium. tandfonline.com
| Catalyst | Starting Materials | Product | Key Advantages |
| DABCO | α-Tertiary propargylamines, Carbon disulfide | 1,3-Thiazolidine-2-thiones | Low catalyst loading, ambient temperature, solvent-free. acs.orgnih.govacs.org |
| DABCO-based Ionic Liquid | Aldehyde, amine, thioglycolic acid | 1,3-Thiazolidin-4-ones | Reusable catalyst, aqueous medium, high yields. tandfonline.com |
Chemical Derivatization of 2-(2-Methoxyphenyl)thiazolidine and Related Thiazolidine Derivatives
The this compound scaffold and its analogues are valuable starting points for creating a diverse range of new chemical entities through various derivatization reactions.
One study detailed the sodium acetate-catalyzed condensation of a bis(2-(2-methoxyphenyl)thiazolidin-4-one) with p-methoxybenzaldehyde to produce the corresponding chalcones. acgpubs.org These chalcones were then cyclized with hydroxylamine (B1172632) hydrochloride in acetic acid to yield novel isoxazoles fused with thiazole (B1198619) rings. acgpubs.org
Derivatization can also occur at the nitrogen atom of the thiazolidine ring. For example, a series of 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives were synthesized and evaluated for biological activity. nih.gov The synthesis of 4-oxo-thiazolidine derivatives often involves a multi-step process where a precursor hydrazide reacts with an aldehyde, and the resulting intermediate is then cyclized with thioglycolic acid to form the final 4-oxo-thiazolidine ring. core.ac.uk
Furthermore, the active methylene (B1212753) group at the C5 position of thiazolidin-4-ones is a common site for derivatization. Knoevenagel condensation with various aldehydes is a widely used method to introduce substituents at this position. nih.govmdpi.com The resulting 5-arylidene derivatives can be further modified, for instance, by alkylation at the ring nitrogen. mdpi.comnih.gov
| Starting Material | Reagents | Product Type | Position of Derivatization |
| bis(2-(2-methoxyphenyl)thiazolidin-4-one) | p-Methoxybenzaldehyde, then Hydroxylamine hydrochloride | Thiazolo-isoxazoles | C5 position and subsequent fusion acgpubs.org |
| 2-Aryl-thiazolidine | Benzoyl chloride or Phenylsulfonyl chloride | 3-Benzoyl/Phenylsulfonyl-2-aryl-thiazolidines | N3 position nih.gov |
| Thiazolidin-4-one precursor | Aldehyde, then Thioglycolic acid | 4-Oxo-thiazolidines | C2 and N3 positions core.ac.uk |
| Thiazolidine-2,4-dione | Aromatic aldehydes | 5-Arylidene-thiazolidine-2,4-diones | C5 position nih.govmdpi.com |
Modification at the Thiazolidine Ring System (e.g., C-5 Position)
The C-5 position of the thiazolidine ring is a common site for chemical modification, often leading to compounds with significant biological activities. A prevalent strategy involves the Knoevenagel condensation of a thiazolidine-2,4-dione with various aromatic aldehydes. This reaction introduces a substituted benzylidene moiety at the C-5 position, a structural feature known to be critical for the antitumor effects of some 4-thiazolidinone (B1220212) derivatives. nih.gov
For instance, the synthesis of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones can be achieved through a one-pot tandem reaction involving an aryl aldehyde and a volatile amine like propylamine (B44156) under microwave irradiation. nih.gov This method allows for the efficient creation of a library of C-5 substituted derivatives. The general scheme for this synthesis is depicted below:
Scheme 1: Synthesis of 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones Image depicting the general reaction of a 2-thioxo-1,3-thiazolidin-4-one with an aromatic aldehyde in the presence of an amine to yield a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one.
Another approach to modify the C-5 position is through the synthesis of 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones. nih.gov This can be achieved via a microwave-assisted, one-pot, three-component reaction involving a substituted aromatic aldehyde, thiazolidine-2,4-dione, and morpholine. nih.gov
The following table summarizes examples of C-5 modified thiazolidine derivatives:
| Derivative Name | Starting Materials | Synthetic Method | Reference |
| (5Z)-5-(3,5-Dihydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | Rhodanine, 3,5-dihydroxybenzaldehyde, n-propylamine | Microwave-assisted Knoevenagel condensation | nih.gov |
| 5-[(4-methoxyphenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione | 4-methoxybenzaldehyde, thiazolidine-2,4-dione, morpholine | Microwave-assisted one-pot, three-component reaction | nih.gov |
| Ethyl ((Z)-5-(2-nitrobenzylidene)thiazolidine-2,4-dion-3-yl)acetate | Thiazolidine-2,4-dione, 2-nitrobenzaldehyde, ethyl chloroacetate | Knoevenagel condensation followed by N-alkylation | nih.gov |
Formation of Fused Heterocyclic Systems (e.g., Thiopyrano[2,3-d]thiazoles, Isoxazoles)
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems such as thiopyrano[2,3-d]thiazoles and isoxazoles. These fused systems are of interest due to their diverse pharmacological activities. nih.govnih.gov
Thiopyrano[2,3-d]thiazoles: These fused heterocycles can be synthesized via a Knoevenagel-hetero-Diels-Alder reaction. nih.gov In this approach, a 5-ylidene-4-thiazolidinone, which can be derived from a thiazolidine precursor, acts as a heterodiene in a [4+2] cycloaddition reaction. For example, the reaction of isorhodanine (4-thioxo-2-thiazolidinone) with 2-allyloxy-benzaldehydes in an acetic medium at room temperature yields tetracyclic chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazoles. nih.gov
Isoxazoles: Isoxazole (B147169) rings can be fused to other carbocyclic or heterocyclic systems and are typically synthesized via the intramolecular dipolar cycloaddition of an in situ generated nitrile oxide. nih.gov While not a direct fusion with a pre-existing thiazolidine ring in the examples found, the general principles of isoxazole formation are relevant for creating complex molecules. For instance, bicyclic isoxazole derivatives can be synthesized from dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates. The reaction is initiated with a base like potassium tert-butoxide and a dehydrating agent such as 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to generate the nitrile oxide, which then undergoes intramolecular cycloaddition. nih.gov
The table below provides an overview of the synthesis of these fused systems:
| Fused System | Synthetic Strategy | Key Reagents/Conditions | Reference |
| Thiopyrano[2,3-d]thiazoles | Knoevenagel-hetero-Diels-Alder reaction | Isorhodanine, 2-allyloxy-benzaldehydes, acetic acid | nih.gov |
| Bicyclic Isoxazoles | Intramolecular nitrile oxide cycloaddition | Dimethyl-2-(2-nitro-1-phenylethyl)-2-(prop-2-yn-1yl)malonate, potassium tert-butoxide, Yamaguchi reagent | nih.gov |
Preparation of Functionalized Carboxamide and Thiohydantoin Derivatives
Carboxamide Derivatives: Functionalized carboxamide derivatives of thiazoles, which are structurally related to thiazolidines, can be prepared through the coupling of a thiazole carboxylic acid with an appropriate amine. For instance, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid can be reacted with various anilines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding thiazole-5-carboxamides. nih.gov
Thiohydantoin Derivatives: 2-Thiohydantoins are another class of derivatives that can be synthesized, often starting from α-amino acids. A simple and scalable method involves heating a mixture of an α-amino acid and thiourea (B124793). nih.govresearchgate.net The proposed mechanism involves the initial attack of a thiourea amino group on the carboxylic acid to form an amide, followed by an intramolecular attack of the α-amino group on the thiocarbonyl, leading to cyclization and the formation of the 2-thiohydantoin (B1682308) ring. nih.gov This reaction proceeds without racemization at the α-position of the amino acid. nih.gov
The following table details the synthesis of these derivatives:
| Derivative Type | General Synthetic Method | Key Reagents | Reference |
| Thiazole Carboxamides | Amide coupling reaction | Thiazole carboxylic acid, amine, EDCI, DMAP | nih.gov |
| 2-Thiohydantoins | Condensation and cyclization | α-amino acid, thiourea | nih.govresearchgate.net |
Spectroscopic and Crystallographic Elucidation of Molecular Structure
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable insights into the connectivity and chemical environment of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
For ¹H NMR of 2-(2-Methoxyphenyl)thiazolidine, one would expect to observe distinct signals for the protons of the thiazolidine (B150603) ring and the methoxyphenyl group. The proton on the carbon atom at the 2-position of the thiazolidine ring (C2-H), being adjacent to both a sulfur and a nitrogen atom, would likely appear as a unique singlet or a multiplet depending on its coupling with neighboring protons. The methylene (B1212753) protons of the thiazolidine ring would typically present as two multiplets due to their diastereotopic nature. The aromatic protons of the methoxyphenyl group would exhibit a characteristic splitting pattern in the aromatic region of the spectrum. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the upfield region of the aromatic signals.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shift of the C2 carbon of the thiazolidine ring would be of particular interest, as it would be influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the electronic effects of the methoxyphenyl substituent. The signals for the methylene carbons of the thiazolidine ring and the carbons of the aromatic ring and the methoxy group would also be expected in their characteristic regions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic portions of the molecule. The C-N and C-S stretching vibrations of the thiazolidine ring would also give rise to specific peaks. The presence of the methoxy group would be confirmed by a strong C-O stretching band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to the exact mass of the compound. The fragmentation pattern would likely involve the cleavage of the thiazolidine ring and the loss of the methoxyphenyl group or fragments thereof, providing further confirmation of the compound's structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, and sulfur in this case). The experimentally determined percentages would be compared with the theoretical values calculated from the proposed molecular formula of C10H13NOS to verify its elemental composition.
X-ray Crystallography for Precise Structural Determination
A successful single-crystal X-ray diffraction study would reveal the exact spatial arrangement of the thiazolidine and methoxyphenyl rings relative to each other. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the packing of the molecules in the crystal lattice.
Computational Chemistry and Molecular Modeling Investigations for Structure Activity Insights
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those employing Density Functional Theory (T), have been instrumental in characterizing the fundamental properties of 2-(2-methoxyphenyl)thiazolidine and related structures. These methods provide a robust framework for understanding the molecule's electronic nature and reactivity.
Electronic Structure and Reactivity Parameters (e.g., HOMO-LUMO Energy Gap)
The electronic properties of molecules are key to understanding their reactivity and potential as pharmacological agents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. nih.gov
For thiazolidine (B150603) derivatives, DFT calculations have been used to determine these parameters. For instance, in a study of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, the calculated HOMO-LUMO energy gap was found to be 2.96 eV. nih.gov In another related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.com These calculations, often performed using the B3LYP functional with a 6-311G(d,p) or similar basis set, provide valuable information about the molecule's electronic charge transfer and bioactivity. nih.govmdpi.comepstem.net
Interactive Table: HOMO-LUMO Energy Gaps of Related Thiazolidine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one | DFT/B3LYP/6-31G(d,p) | - | - | 2.96 nih.gov |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | DFT/B3LYP/6-311G(d,p) | - | - | 4.9266 mdpi.com |
| Pt(bipy)Cl4 | LSDA/SDD | - | - | 1.68699 nih.gov |
| Pt(en)Cl4 | LSDA/SDD | - | - | 2.05500 nih.gov |
| Pt(dach)Cl4 | LSDA/SDD | - | - | 2.11760 nih.gov |
| Temozolomide (gas phase) | DFT/B3LYP/6-311G(d) | - | - | 4.40 aimspress.com |
Conformational Analysis and Rotational Barriers
The three-dimensional structure of a molecule is crucial for its biological activity. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule. For molecules with rotatable bonds, such as the one connecting the methoxyphenyl group to the thiazolidine ring, understanding the energy barriers to rotation is important.
Studies on related structures, like di-2-thienyl ketone, have utilized electron spin resonance (e.s.r.) spectroscopy to investigate conformational isomers and determine the activation parameters for the rotation of the aromatic rings. rsc.org For methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, both crystal structure analysis and ab initio calculations have established the preferred conformations. nih.govresearchgate.net In the case of the 2-methoxyphenyl regioisomer, the thiazolinethione unit was found to be disordered over two conformations in the crystal structure. nih.govresearchgate.net These conformations correspond to stable geometries identified through energy-relaxed scans using computational methods. nih.govresearchgate.net
Tautomerism Investigations
Tautomerism, the interconversion of structural isomers, is another area where computational studies have provided significant clarity. For thiazolidine and related heterocyclic systems, the potential for different tautomeric forms exists. DFT calculations can predict the relative stabilities of these tautomers in different environments.
For example, investigations into 4-phenyl-4-thiazoline-2-thiol have shown that the thione tautomer is preferred in both the solid state and the gas phase. nih.govresearchgate.net Similarly, for isomeric 4-(methoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives, it was found that all three isomers exist exclusively in the amino tautomeric form in both DMSO solution and the solid phase, a finding supported by DFT calculations. bohrium.com
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, NCI-RDG)
The way molecules pack in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps the regions of close contact between neighboring molecules in a crystal, providing insights into the forces that stabilize the crystal lattice.
For various thiazolidine derivatives, Hirshfeld surface analysis has been employed to explore the nature and contribution of different intermolecular contacts. nih.govmdpi.comresearchgate.netnih.govnih.gov These analyses often reveal the dominance of H···H, H···C/C···H, and O···H/H···O contacts. For example, in (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one, H···H interactions account for 35.8% of the Hirshfeld surface. nih.gov In another case, N-(2-methoxyphenyl)acetamide, H···H contacts contribute 53.9% to the crystal packing. nih.gov The presence of sharp spikes in the two-dimensional fingerprint plots derived from Hirshfeld analysis can indicate strong hydrogen bonds. nih.gov
Interactive Table: Hirshfeld Surface Analysis of Related Compounds
| Compound | H···H (%) | H···C/C···H (%) | O···H/H···O (%) | Cl···H/H···Cl (%) | N···H/H···N (%) |
|---|---|---|---|---|---|
| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one | 35.8 nih.gov | - | - | - | - |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | 39.2 nih.gov | 25.2 nih.gov | 8.0 nih.gov | 11.4 nih.gov | - |
| N-(2-methoxyphenyl)acetamide | 53.9 nih.gov | 21.4 nih.gov | 21.4 nih.gov | - | 1.7 nih.gov |
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.
Thiazolidine derivatives have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes. For instance, derivatives of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have been docked against α-amylase to support their observed inhibitory activity. researchgate.netnih.gov Similarly, thiazolidinone derivatives have been docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) to explain their selective inhibitory effects. nih.gov In another study, thiazoloquinolinone derivatives were docked into the active site of VEGFR-2 to understand their potential as anticancer agents. nih.gov These simulations provide a rational basis for the observed biological activities and guide the design of more potent and selective inhibitors. ijper.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net
For thiazolidine derivatives, QSAR studies have been conducted to correlate structural features and physicochemical properties with various biological activities, including antibacterial and antitubercular effects. researchgate.netnih.gov These models can help in predicting the activity of new, unsynthesized compounds and in identifying the key structural components that determine their biological response. researchgate.netnih.gov For example, a QSAR study on benzimidazolo thiazolidinones suggested that a bulky group is needed to enhance antibacterial activity. nih.gov Pharmacophore modeling of thiazolidine-based compounds can reveal crucial features like heteroaromatic rings that facilitate π–π stacking interactions with target receptors, thereby enhancing binding affinity. nih.gov
Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies
Antineoplastic Activity and Cellular Signaling
Thiazolidine (B150603) derivatives, including those with a 2-(2-methoxyphenyl) substituent, have demonstrated notable antineoplastic activity across a range of cancer cell lines. Their anticancer effects are often mediated through the induction of cytotoxicity, apoptosis, and the inhibition of cell proliferation and metastasis.
Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic potential of 2-(2-Methoxyphenyl)thiazolidine derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.
Breast Cancer: Derivatives of 2,3-thiazolidin-4-one have shown strong inhibitory effects on the growth of breast cancer cell lines such as MCF-7 and SKBR3. nih.govnih.gov For instance, certain 2,3-diaryl-4-thiazolidinone derivatives exhibited potent antiproliferative properties against the human breast cancer cell line MDA-MB-231. nih.gov Hybrid molecules incorporating the thiazolidinedione and thiazole (B1198619) scaffolds have also been synthesized and tested against MCF-7 and MDA-MB-231 cell lines, with some compounds showing significant, dose-dependent inhibition of cancer cell proliferation. researchgate.net
Lung Cancer: A series of 2,3-diaryl-4-thiazolidinone derivatives were effective against the A549 human lung cancer cell line. nih.gov Furthermore, fluorinated thiazolidinols have been shown to cause cell death in A549 lung cancer cells. researchgate.net A study on 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione demonstrated potent cytotoxicity against the NCI-H292 lung cancer cell line, with an IC50 value of 1.26 μg/mL after 72 hours of incubation. nih.gov
Prostate Cancer: While specific data for this compound is limited, the broader class of thiazolidine derivatives has been investigated for activity against prostate cancer cells. For example, new pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been designed and evaluated for their anticancer effects against the androgen-sensitive LNCaP prostate cancer cell line. nih.gov
Colon Cancer: Thiazolidin-4-one derivatives have been evaluated for their in vitro cytotoxic activity against the colon cancer (Caco-2) cell line. nih.gov
Leukemia: Benzylidene-2,4-thiazolidinedione derivatives have been screened for their cytotoxic effects against HL60 and K562 leukemia cell lines. nih.gov
Fibrosarcoma: While direct studies on this compound against fibrosarcoma are not readily available, isoxazoline (B3343090) derivatives have been shown to induce significant cell growth inhibition in the HT-1080 fibrosarcoma cell line. nih.gov
Hepatocellular Carcinoma: Thiazolidinedione-conjugated lupeol (B1675499) derivatives have been evaluated for their cytotoxic activities against the human hepatocarcinoma HepG2 cell line. nih.gov Some thiazolidinedione ring-containing compounds have been shown to be highly cytotoxic to HepG2 cells. nih.gov
Interactive Data Table: Cytotoxicity of Thiazolidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value/Effect | Reference |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung) | 1.26 µg/mL (72h) | nih.gov |
| 2,3-Diaryl-4-thiazolidinone derivatives | MDA-MB-231 (Breast) | Potent antiproliferative properties | nih.gov |
| 2,3-Diaryl-4-thiazolidinone derivatives | A549 (Lung) | Potent antiproliferative properties | nih.gov |
| Thiazolidinedione-conjugated lupeol derivative (12i) | HepG2 (Hepatocellular Carcinoma) | 4.40 µM | nih.gov |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives (3i–k, 3m, 3o–p) | LNCaP (Prostate) | 05.22 ± 0.12 to 11.75 ± 0.07 µM (48h) | nih.gov |
| Isoxazoline derivatives (9a, 9b, 9d) | HT-1080 (Fibrosarcoma) | IC50 ranging from 10 to 30 µM | nih.gov |
Apoptosis Induction
A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.
Research has shown that these compounds can trigger apoptosis through various cellular pathways. For example, certain thiazolidinedione-conjugated lupeol derivatives induce apoptosis in HepG2 cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of the mitochondria-mediated apoptotic pathway. nih.gov
Furthermore, the activation of caspases, a family of proteases crucial for the execution of apoptosis, has been observed. Studies have demonstrated that treatment with these derivatives can lead to the cleavage and activation of executioner caspases like caspase-3 and caspase-7, as well as initiator caspases such as caspase-9. nih.gov The induction of apoptosis is also supported by findings of DNA fragmentation and morphological changes consistent with programmed cell death in treated cancer cells. nih.gov For instance, a 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione derivative induced externalization of phosphatidylserine, mitochondrial depolarization, and internucleosomal DNA fragmentation in NCI-H292 lung cancer cells. nih.gov
Influence on Cell Proliferation and Metastasis
In addition to inducing cell death, this compound derivatives can inhibit the uncontrolled proliferation and metastatic spread of cancer cells.
A series of 2,3-diaryl-4-thiazolidinone derivatives have been shown to inhibit tumor cell proliferation by inducing cell cycle arrest. nih.gov This indicates that these compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and multiplying. Some fluorinated thiazolidinols have been found to cause G0/G1 cell cycle arrest in lung cancer cells. researchgate.net
Moreover, these compounds have demonstrated the ability to inhibit cancer cell migration and metastasis, which are critical processes in the spread of cancer to distant organs. nih.gov For example, certain 2-(3-(arylalkyl amino carbonyl)phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives displayed excellent inhibitory activities on the migration of MDA-MB-231 breast cancer cells. nih.gov The inhibition of key signaling pathways implicated in cell proliferation and metastasis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, has been identified as a potential mechanism of action for some of these derivatives. researchgate.net
Anti-inflammatory Mechanisms
Thiazolidine derivatives, including those related to this compound, possess significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory pathways.
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have shown that thiazolidinone derivatives can significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. This inhibition is often dose-dependent. The anti-inflammatory effects of these compounds are also linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory response.
Furthermore, some thiazolidinone derivatives have been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing the NF-κB signaling pathway, these compounds can effectively reduce the production of inflammatory cytokines and mediators. Some thiazolidinediones may also exert their anti-inflammatory effects by interfering with the activation of extracellular signal-regulated kinase (ERK).
Antioxidant Properties and Radical Scavenging
Several studies have highlighted the antioxidant and radical-scavenging capabilities of thiazolidine derivatives. These properties are crucial for protecting cells from damage caused by oxidative stress, which is implicated in various diseases, including cancer and inflammation.
Thiazole and thiazolidinone derivatives with phenolic fragments have been synthesized and evaluated for their antioxidant activity. The radical cation scavenging activity of these compounds has been estimated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) assay, while their ferric reducing capacity has been determined using the ferricyanide/Prussian blue method. In many cases, the antioxidant activity of these synthesized substances exceeded that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol.
The ability of thiazolyl thiazolidine-2,4-dione compounds to scavenge superoxide (B77818) radicals, hydroxyl radicals, and DPPH radicals has also been demonstrated. This radical scavenging activity is an important property for the prevention of diseases associated with free radical etiology.
Other Relevant Biological Activities
Beyond their antineoplastic, anti-inflammatory, and antioxidant effects, derivatives of this compound have been investigated for a range of other biological activities.
Antiparasitic Activity: Thiazolidine derivatives have shown promise as antiparasitic agents. For instance, they have demonstrated cytotoxic potential against the intracellular amastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease.
Anticonvulsant Activity: A number of thiazolidin-4-one derivatives have been synthesized and evaluated for their anticonvulsant activity. Some compounds have shown excellent anticonvulsant effects in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models.
Neuroprotective Activity: Thiazolidine derivatives have been investigated for their neuroprotective properties. They have been shown to offer protection against neurotoxicity and memory impairment in various in vitro and in vivo models. The neuroprotective effects are often attributed to their ability to reduce oxidative stress, neuroinflammation, and modulate key signaling pathways involved in neuronal survival.
Immunostimulating Activity: The immunostimulating properties of this compound and its close derivatives are not extensively documented in the currently available scientific literature.
Coordination Chemistry of Thiazolidine Scaffolds
Formation of Metal-Thiazolidine Complexes
The formation of metal complexes with thiazolidine-based ligands is a burgeoning area of research. Thiazolidine (B150603) derivatives can coordinate with various metal ions, including palladium(II) and copper(II), to form stable complexes. The fundamental structure of the thiazolidine ring, with its thioether and amine groups, provides a unique electronic environment conducive to metal binding. The synthesis of these complexes often involves the reaction of a thiazolidine derivative with a metal salt in a suitable solvent. For instance, the reaction of N-(2-hydroxyphenyl)-3′-carboxy-2′-hydroxybenzylideneimine with mercaptoacetic acid in dry benzene (B151609) leads to the formation of a thiazolidin-4-one derivative, which can then react with various metal ions in a methanolic solution to form coordination compounds. researchgate.netresearchgate.net
The steric and electronic properties of substituents on the thiazolidine ring can influence complex formation. For example, the steric bulk of a methoxy (B1213986) group might affect metal binding compared to smaller substituents. The versatility of the thiazolidine scaffold allows for the synthesis of a wide range of metal complexes with diverse structures and properties.
Characterization of Ligand Binding Sites and Coordination Modes
The characterization of ligand binding sites and coordination modes is crucial for understanding the structure and reactivity of metal-thiazolidine complexes. In 2-(2-methoxyphenyl)thiazolidine, the potential coordination sites are the sulfur atom, the nitrogen atom of the thiazolidine ring, and the oxygen atom of the methoxy group. The involvement of these atoms in coordination can be determined using various spectroscopic techniques.
Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites. A negative shift in the C-S stretching frequency of the thiazolidine ring in the IR spectrum of a metal complex compared to the free ligand suggests the involvement of the sulfur atom in coordination. researchgate.net Similarly, changes in the stretching frequencies associated with the C-N and C-O bonds can indicate the participation of the nitrogen and oxygen atoms, respectively.
Nuclear Magnetic Resonance (NMR) spectroscopy also provides valuable insights into the coordination behavior. Downfield shifts of the signals corresponding to the protons and carbons near the potential donor atoms in the ¹H and ¹³C NMR spectra of the complexes compared to the free ligand are indicative of coordination. nih.gov
Thiazolidinone-based ligands have been shown to exhibit various coordination modes. They can act as neutral bidentate chelate donors, utilizing their pyridine (B92270) and imine nitrogen atoms, while the thiazolidinone ring remains uncoordinated. nih.gov In other cases, the thiazolidinone ring itself can act as a monodentate (κ¹N) or a bridging (μ₂-κ¹N:κ¹S) ligand. nih.gov The specific coordination mode adopted depends on the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.
Structural Elucidation of Metal-Thiazolidine Complexes
X-ray crystallographic studies have revealed diverse coordination geometries for metal complexes of thiazolidine derivatives. For example, silver(I) complexes with thiazolidinone-based ligands have been shown to adopt distorted linear, T-shaped, and other complex coordination environments. nih.gov In some multinuclear silver complexes, the thiazolidinone ring acts as a bridging ligand, connecting multiple metal centers through its nitrogen and sulfur atoms. nih.gov
The conformation of the thiazolidine ring itself can also be determined from crystallographic data. The five-membered ring can adopt various conformations, such as envelope and twist forms, which can be influenced by the substituents on the ring and the coordination to a metal ion. nih.gov
Table 1: Crystallographic Data for Selected Thiazolidine Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (2R,4R)-2-(2-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid | Monoclinic | P2₁ | 8.324 | 7.123 | 10.231 | 109.87 | researchgate.net |
| 6'-Ferrocenyl-6a'-nitro-6',6a',6b',7',9',11a'-hexahydro-2H-spiro[acenaphthylene-1,11'-chromeno[3',4':3,4]pyrrolo[1,2-c]thiazol]-2-one | Triclinic | P-1 | 10.123 | 12.456 | 13.543 | 78.90 | nih.gov |
| 6′-(4-methoxyphenyl)-6a′-nitro-6′,6a′,6b′,7′,9′,11a′-hexahydro-2H-spiro[acenaphthylene-1,11′-chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazol]-2-one | Monoclinic | P2₁/c | 15.678 | 8.901 | 20.345 | 101.23 | nih.gov |
This table is for illustrative purposes and includes data for related thiazolidine structures to demonstrate the type of information obtained from X-ray crystallography.
Influence of Coordination on Chemical Behavior and Properties
The coordination of a thiazolidine ligand to a metal center can significantly alter its chemical behavior and properties. This phenomenon, known as the "metal effect," can influence the reactivity, stability, and biological activity of the ligand. nih.gov
One of the key effects of metal coordination is the modification of the electronic properties of the ligand. The donation of electron density from the ligand's donor atoms to the metal ion can lead to a delocalization of charge within the ligand, which can be observed through spectroscopic techniques like NMR. nih.gov This change in electronic distribution can affect the reactivity of the thiazolidine ring, potentially making it more or less susceptible to chemical transformations. researchgate.net
The coordination to a metal ion can also influence the conformational preferences of the thiazolidine ligand. The rigid framework imposed by the coordination geometry can lock the ligand into a specific conformation, which may differ from its preferred conformation in the free state. This can have implications for its interaction with biological targets.
Conclusion and Future Research Perspectives
Summary of Key Research Findings on 2-(2-Methoxyphenyl)thiazolidine
Research specifically focused on this compound is nascent, with a greater emphasis placed on its oxidized analogue, 2-(2-Methoxyphenyl)thiazolidin-4-one. Studies on derivatives of this core structure have highlighted its potential as a scaffold for developing new therapeutic agents.
One notable area of investigation involves the synthesis of complex heterocyclic systems derived from 2-(2-methoxyphenyl)thiazolidin-4-one. For instance, researchers have successfully used methylenebis(2-(2-methoxyphenyl)thiazolidin-4-one) as a precursor for creating novel isoxazoles fused with thiazole (B1198619) rings. acgpubs.org The synthesis process involves a sodium acetate-catalyzed Knoevenagel condensation with p-methoxybenzaldehyde, followed by cyclization with hydroxylamine (B1172632) hydrochloride. acgpubs.org This line of research is significant as it demonstrates the utility of the this compound backbone in constructing more complex molecules with potential bioactivity.
The primary biological activity associated with these derivatives has been in the realm of oncology. The synthesized methylene (B1212753) bis p-methoxyphenyl thiazolo isoxazoles were evaluated for their cytotoxic effects against various tumor cell lines, with nearly all tested compounds demonstrating activity against prostate cancer cells. acgpubs.org This suggests that the this compound moiety may contribute to the cytotoxic profile of these larger molecules.
Further research into the broader class of 2-arylthiazolidine derivatives supports their potential as anticancer agents. Studies on 2-arylthiazolidine-4-carboxylic acid amides have identified them as potent cytotoxic agents against prostate cancer, with IC50 values in the low micromolar range. nih.gov While not the exact compound , this research underscores the potential of the 2-arylthiazolidine scaffold, to which this compound belongs.
The table below summarizes key findings related to derivatives of the this compound core structure.
| Derivative Class | Synthesis Highlight | Biological Activity | Reference |
| Methylene bis p-methoxyphenyl thiazolo isoxazoles | Knoevenagel condensation of bis(2-(2-methoxyphenyl)thiazolidin-4-one) followed by cyclization. | Cytotoxic activity against prostate cancer cell lines. | acgpubs.org |
| 2-Arylthiazolidine-4-carboxylic acid amides | Structural modification of 4-thiazolidinone (B1220212) analogues. | Potent cytotoxic agents against prostate cancer with low micromolar IC50 values. | nih.gov |
Challenges and Opportunities in Thiazolidine (B150603) Research
The study of thiazolidine compounds, including this compound, presents both significant challenges and exciting opportunities for medicinal chemists.
Challenges:
Stereochemistry: The synthesis of thiazolidines often results in the formation of stereoisomers, as the cyclization reaction can create chiral centers. Controlling the stereochemistry to isolate the most active isomer can be a significant synthetic hurdle.
Synthesis Efficiency: While numerous methods exist for synthesizing the thiazolidine ring, many require harsh conditions, long reaction times, or catalysts that are not environmentally friendly. nih.gov A major challenge is the development of greener, more efficient, and cost-effective synthetic protocols that provide high yields and purity. nih.gov
Structure-Activity Relationship (SAR): The thiazolidine ring allows for substitutions at multiple positions (typically 2, 3, and 4), leading to a vast chemical space. nih.gov A key challenge is to systematically explore this space to develop a clear understanding of the structure-activity relationships that govern the biological effects of different derivatives.
"Molecular Obesity": In the pursuit of enhanced activity, drug development campaigns can lead to overly large and complex molecules, a phenomenon sometimes referred to as "molecular obesity." This can negatively impact pharmacokinetic properties. A challenge in thiazolidine research is to improve biological activity while maintaining favorable drug-like properties, such as high ligand efficiency. nih.gov
Opportunities:
Chemical Diversity: The thiazolidine nucleus is a versatile scaffold. The ability to introduce a wide variety of substituents at different positions allows for the fine-tuning of physicochemical and pharmacological properties. nih.gove3s-conferences.org This creates immense opportunities to design derivatives targeted against a wide array of biological targets.
Broad Biological Spectrum: Thiazolidine derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gove3s-conferences.org This suggests that the this compound core could be explored for a multitude of therapeutic applications beyond the currently reported anticancer activity.
Green Chemistry: There is a growing opportunity to apply the principles of green chemistry to thiazolidine synthesis. The development of solvent-free reactions, the use of eco-friendly catalysts, and multicomponent reactions can make the synthesis process more sustainable and efficient. nih.gov
Prodrug Development: The thiazolidine ring can be used as a prodrug moiety. For example, the ring can mask a reactive aldehyde group, improving metabolic stability. The ring is designed to hydrolyze in vivo, releasing the active parent compound. This approach offers an opportunity to improve the pharmacokinetic profiles of certain drug candidates.
Promising Avenues for Further Academic Investigation and Derivatization
Building on the existing research, several promising avenues exist for the future investigation of this compound and its derivatives.
Further Exploration of Anticancer Activity: Given the preliminary findings of cytotoxic activity against prostate cancer cells for related derivatives, a focused investigation into the anticancer potential of this compound itself is warranted. acgpubs.orgnih.gov This could involve:
Synthesizing a library of derivatives with modifications on the thiazolidine ring and the methoxyphenyl group.
Screening these compounds against a broader panel of cancer cell lines to determine their spectrum of activity and selectivity.
Investigating the mechanism of action to identify the specific cellular pathways being targeted.
Derivatization Strategies: The versatility of the thiazolidine scaffold allows for numerous derivatization strategies to generate novel compounds for biological screening.
N-Substitution: The nitrogen atom at the 3-position is a common site for modification. Introducing various acyl or sulfonyl groups, as has been done with other 2-aryl-thiazolidines, could modulate activity. nih.gov For example, the synthesis of 3-benzoyl-2-(4-hydroxy-3-methoxyphenyl)thiazolidine showed mild thromboxane (B8750289) A2 receptor antagonist activity, suggesting that N-acylation could be a fruitful path. nih.gov
Substitution at C-4 and C-5: The carbon atoms at the 4 and 5 positions of the thiazolidine ring can be functionalized. For instance, creating 4-thiazolidinone derivatives or introducing substituents at the 5-position via reactions like the Knoevenagel condensation are established methods for generating diversity. acgpubs.orgresearchgate.net
Hybrid Molecules: A promising approach involves creating hybrid molecules that combine the this compound core with other known pharmacophores. This strategy aims to develop compounds with dual or enhanced activity.
Investigation of Other Biological Targets: While initial research points towards anticancer effects, the broad biological profile of the thiazolidine class suggests that this compound derivatives could be active against other targets.
Enzyme Inhibition: Thiazolidinones have been investigated as inhibitors for various enzymes. acs.org Screening this compound derivatives against a panel of relevant enzymes could uncover new therapeutic applications.
Receptor Antagonism: As seen with related compounds that antagonize the thromboxane A2 receptor, it would be valuable to explore the interaction of this compound derivatives with other G-protein coupled receptors (GPCRs) or nuclear receptors. nih.gov
Q & A
Q. What are the validated synthetic routes for 2-(2-Methoxyphenyl)thiazolidine, and how do reaction conditions influence yield and purity?
The compound can be synthesized via cyclocondensation reactions involving 2-methoxyphenylamine derivatives and thiol-containing precursors. For example, thiazolidine formation often employs aldehydes or ketones reacting with cysteamine derivatives under acidic or basic conditions. Amberlyst A-15, a reusable solid acid catalyst, has been reported to improve yields in similar heterocyclic syntheses (e.g., imidazoles and thiazolidines) by facilitating dehydration steps . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) significantly impacts stereoselectivity and byproduct formation. Analytical validation via HPLC or GC-MS is critical to confirm purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR are essential for confirming the thiazolidine ring structure and methoxyphenyl substitution. The methoxy group typically resonates at δ 3.8–4.0 ppm in NMR, while the thiazolidine protons appear as multiplets between δ 3.0–5.0 ppm .
- FT-IR : Key peaks include N–H stretches (~3300 cm), C–O–C (1250 cm), and C–S–C (650–700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV/visible light (e.g., ICH Q1B guidelines) to detect photodegradation products .
- Hydrolytic Stability : Incubation in buffers (pH 1–13) followed by HPLC monitoring for ring-opening reactions, which are common in thiazolidines due to hydrolytic sensitivity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for this compound derivatives in biological systems?
- Methoxy Position : The 2-methoxy group enhances lipophilicity and influences receptor binding. For example, in arylpiperidine-thiazole hybrids, this substitution improves CNS penetration and dopamine receptor affinity .
- Thiazolidine Ring Modifications : Saturation of the ring (e.g., thiazolidinone vs. thiazolidine) alters metabolic stability. Oxidized derivatives (e.g., sulfoxides) often exhibit reduced bioactivity due to decreased membrane permeability .
Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of thiazolidine derivatives?
- Dose-Response Studies : Compare EC values across independent studies to identify potency discrepancies.
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., fluorescence vs. luminescence).
- Metabolite Profiling : Use LC-MS/MS to detect in situ degradation products that may confound activity results .
Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?
- Molecular Docking : Predict binding modes to target proteins (e.g., PPAR-γ for antidiabetic applications) using software like AutoDock Vina .
- ADMET Prediction : Tools like SwissADME estimate logP, CYP450 interactions, and blood-brain barrier permeability. For instance, the methoxyphenyl group may reduce hepatic clearance but increase plasma protein binding .
Q. What are the mechanistic implications of this compound in non-enzymatic condensation reactions with biological thiols?
Thiazolidines form spontaneously via Schiff base intermediates between aldehydes and cysteamine. In cellular environments, this reaction can deplete glutathione (GSH), leading to oxidative stress. Kinetic studies using stopped-flow spectroscopy can quantify reaction rates with cysteine or homocysteine .
Q. How should researchers address conflicting toxicity data for thiazolidine derivatives in preclinical models?
- In Vitro/In Vivo Correlation : Compare cytotoxicity (e.g., IC in HepG2 cells) with rodent LD values.
- Genotoxicity Assays : Conduct Ames tests (bacterial reverse mutation) and micronucleus assays to assess mutagenic potential. EFSA’s FGE.21 guidelines provide frameworks for evaluating thiazole-related compounds .
Methodological Guidance
Q. Recommended Analytical Workflow for Purity Assessment
| Step | Technique | Parameters |
|---|---|---|
| 1 | HPLC | C18 column, gradient: 10–90% MeCN/HO (0.1% TFA), λ = 254 nm |
| 2 | GC-MS | DB-5MS column, EI mode, m/z 50–500 |
| 3 | Elemental Analysis | %C, %H, %N tolerances ≤0.4% |
Q. Strategies for Scaling Up Synthesis
- Catalyst Recycling : Amberlyst A-15 can be reused ≥5 times without significant loss in yield .
- Green Chemistry : Replace volatile solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
